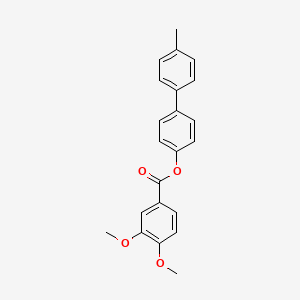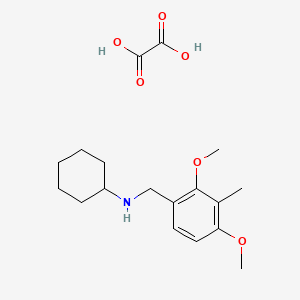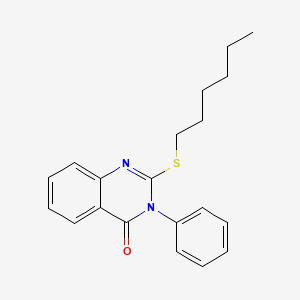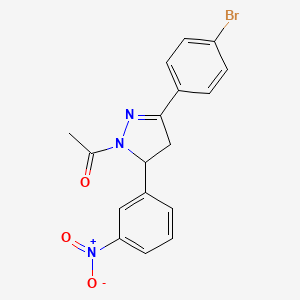
4'-methyl-4-biphenylyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-methyl-4-biphenylyl 3,4-dimethoxybenzoate, commonly known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDB belongs to the family of esters and is synthesized by combining 4-methylbiphenyl-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride.
Wirkmechanismus
The mechanism of action of MDB is not fully understood. However, studies have shown that MDB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MDB has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
MDB has been shown to have low toxicity and is well-tolerated by cells. Studies have shown that MDB can selectively inhibit the growth of cancer cells without affecting normal cells. MDB has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MDB is its low toxicity and high selectivity towards cancer cells. MDB is also relatively easy to synthesize and purify. However, one of the limitations of MDB is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of MDB are vast and diverse. In the future, MDB could be used as a building block for the synthesis of new materials with unique properties. MDB could also be used as a starting point for the development of new anticancer agents. Further studies are needed to fully understand the mechanism of action of MDB and its potential applications in various fields.
Synthesemethoden
MDB is synthesized by combining 4-methylbiphenyl-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure MDB.
Wissenschaftliche Forschungsanwendungen
MDB has been studied extensively for its potential applications in various fields such as material science, organic electronics, and pharmaceuticals. In material science, MDB has been used as a building block for the synthesis of liquid crystals and polymers. In organic electronics, MDB has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs). In pharmaceuticals, MDB has been studied for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)phenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-15-4-6-16(7-5-15)17-8-11-19(12-9-17)26-22(23)18-10-13-20(24-2)21(14-18)25-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFIFFDLANUBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367469 |
Source


|
| Record name | ST50182572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4144-31-4 |
Source


|
| Record name | ST50182572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dichlorophenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}butanohydrazide](/img/structure/B5237172.png)

![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)



![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)


![6-methyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237257.png)